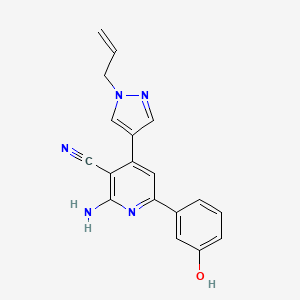![molecular formula C20H25N3O2 B5417787 N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5417787.png)
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as MPAPA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPAPA belongs to the class of piperazine derivatives, which have been shown to exhibit a range of pharmacological properties.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and glutamate in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to interact with serotonin receptors, which may play a role in its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, including dopamine and glutamate, in certain brain regions. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. Its pharmacological properties have been well-characterized in animal models, making it a useful tool for studying the mechanisms of action of psychiatric drugs. However, there are also limitations to using this compound in lab experiments. Its effects in humans are not well-understood, and more research is needed to determine its safety and efficacy. Additionally, the cost of synthesizing this compound may be prohibitive for some researchers.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound's ability to modulate glutamate and dopamine neurotransmitter systems may make it a promising candidate for further study in this area. Another area of interest is the development of new compounds based on the structure of this compound that may exhibit improved pharmacological properties. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential therapeutic applications. Its ability to modulate neurotransmitter systems in the brain has been suggested as a potential mechanism for its therapeutic effects. While more research is needed to determine its safety and efficacy in humans, this compound has several advantages for use in lab experiments and may hold promise for the development of new psychiatric drugs in the future.
合成方法
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-methylphenylpiperazine in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with acetic anhydride and acetic acid to yield this compound. The synthesis of this compound has been optimized to increase its yield and purity, making it a viable compound for research purposes.
科学研究应用
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate glutamate and dopamine neurotransmitter systems has been suggested as a potential mechanism for its therapeutic effects.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-3-4-9-19(16)23-12-10-22(11-13-23)15-20(24)21-17-7-5-8-18(14-17)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYABIMSHEXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5417705.png)
![methyl 4-ethyl-5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5417712.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)
![N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)
![3-(methylsulfonyl)-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5417747.png)
![5-ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide](/img/structure/B5417755.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5417756.png)
![3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5417763.png)
![N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5417775.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5417778.png)

